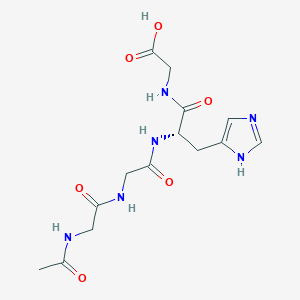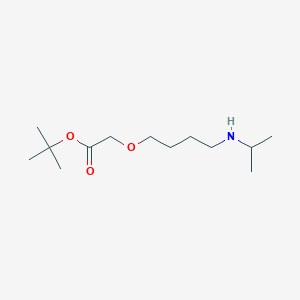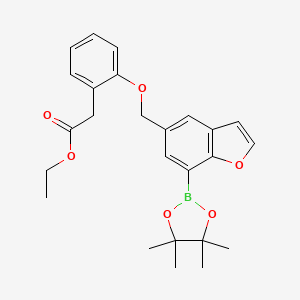
N-(1-acetyl-1,2,4-triazol-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-acetyl-1,2,4-triazol-3-yl)acetamide: is a compound belonging to the class of triazoles, which are nitrogen-containing heterocycles Triazoles are known for their stability and versatility in various chemical reactions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-acetyl-1,2,4-triazol-3-yl)acetamide typically involves the reaction of 1-acetyl-1,2,4-triazole with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as pyridine to facilitate the acetylation process. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: N-(1-acetyl-1,2,4-triazol-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with halogens or other electrophiles under appropriate conditions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, electrophiles.
Major Products Formed:
Oxidation: Formation of oxidized derivatives of the triazole ring.
Reduction: Formation of reduced derivatives with potential changes in functional groups.
Substitution: Formation of substituted triazole derivatives with various functional groups
科学的研究の応用
Chemistry: N-(1-acetyl-1,2,4-triazol-3-yl)acetamide is used as a building block in the synthesis of more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with biological targets makes it a candidate for drug development .
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of antifungal and antibacterial agents. Its triazole ring is a common motif in many pharmaceutical compounds .
Industry: In the industrial sector, this compound is used in the production of polymers and other materials. Its chemical properties make it suitable for various applications in material science .
作用機序
The mechanism of action of N-(1-acetyl-1,2,4-triazol-3-yl)acetamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with enzymes and receptors, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in therapeutic applications .
類似化合物との比較
1,2,3-Triazole: Another triazole derivative with similar stability and reactivity.
1,2,4-Triazole: A closely related compound with a different substitution pattern on the triazole ring.
Benzotriazole: A triazole derivative with a benzene ring fused to the triazole ring
Uniqueness: N-(1-acetyl-1,2,4-triazol-3-yl)acetamide is unique due to its specific acetylation pattern, which imparts distinct chemical and biological properties.
特性
CAS番号 |
5313-73-5 |
|---|---|
分子式 |
C6H8N4O2 |
分子量 |
168.15 g/mol |
IUPAC名 |
N-(1-acetyl-1,2,4-triazol-3-yl)acetamide |
InChI |
InChI=1S/C6H8N4O2/c1-4(11)8-6-7-3-10(9-6)5(2)12/h3H,1-2H3,(H,8,9,11) |
InChIキー |
ZHTHETMODYRKCQ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=NN(C=N1)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


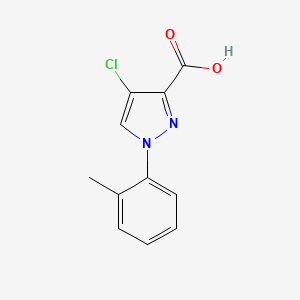
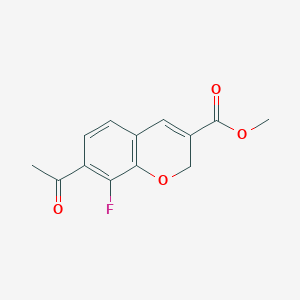
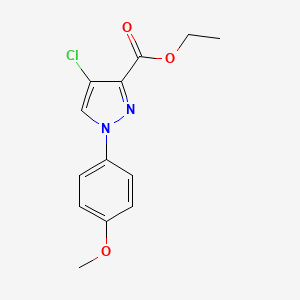
![tert-Butyl 7,7-difluoro-5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B12935598.png)
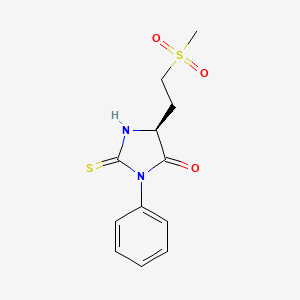
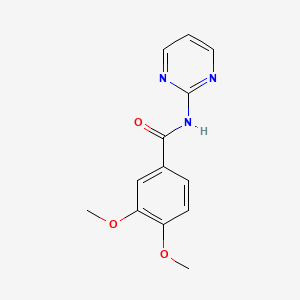
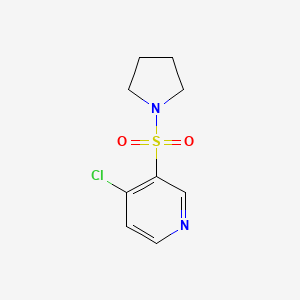

![2,3-Dimethyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B12935626.png)
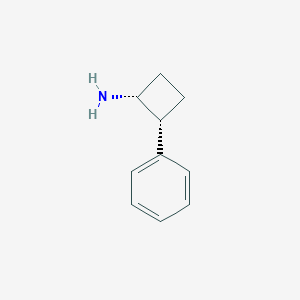
![(2R)-2-amino-3-[(4-amino-2-oxo-1,5-dihydroimidazol-5-yl)methylsulfanyl]propanoic acid](/img/structure/B12935635.png)
